7-(4-Bromophenyl)-3-[(2-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl carbamoyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the bromophenyl and chlorophenyl carbamoyl groups. Common reagents used in these reactions include bromine, chlorobenzene, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The bromophenyl and chlorophenyl groups can undergo substitution reactions, where other functional groups replace the halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties
Scientific Research Applications
7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the discovery of new drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular targets are involved.
Industry: It is used in the production of advanced materials with specific properties, such as conductivity and stability, for use in various industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrazolopyrimidine derivatives with different substituents on the phenyl rings. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 7-(4-BROMOPHENYL)-3-[(2-CHLOROPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific combination of bromophenyl and chlorophenyl carbamoyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H14BrClN4O3 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
7-(4-bromophenyl)-3-[(2-chlorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H14BrClN4O3/c21-12-7-5-11(6-8-12)17-9-16(20(28)29)24-18-13(10-23-26(17)18)19(27)25-15-4-2-1-3-14(15)22/h1-10,17,24H,(H,25,27)(H,28,29) |
InChI Key |
VXHTUFWMKMYUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)Br)C(=O)O)Cl |
Origin of Product |
United States |
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